3-(3 inverted exclamation mark -Chlorophenyl)-6-methoxy-4-methylcoumarin

説明

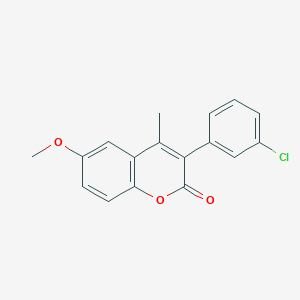

3-(3’-Chlorophenyl)-6-methoxy-4-methylcoumarin is a synthetic coumarin derivative characterized by a coumarin backbone (2H-chromen-2-one) substituted with a 3’-chlorophenyl group at position 3, a methoxy group at position 6, and a methyl group at position 4. Coumarins are widely studied for their pharmacological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties . The introduction of electron-withdrawing (e.g., chloro) and electron-donating (e.g., methoxy) groups modulates the compound’s electronic and steric properties, influencing its reactivity and biological interactions.

Modifications at position 3 typically involve Friedel-Crafts acylation or Suzuki coupling for aryl group introduction.

特性

IUPAC Name |

3-(3-chlorophenyl)-6-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO3/c1-10-14-9-13(20-2)6-7-15(14)21-17(19)16(10)11-4-3-5-12(18)8-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVAXMOIIYHGNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OC)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol, 4-methylcoumarin, and methoxybenzaldehyde.

Condensation Reaction: The key step involves a condensation reaction between 3-chlorophenol and methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate product.

Cyclization: The intermediate undergoes cyclization under acidic conditions to form the coumarin ring structure.

Methylation: Finally, the methylation of the coumarin ring is achieved using a methylating agent, such as methyl iodide, to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.

Optimization of Reaction Conditions: Optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Purification: Employing purification techniques, such as recrystallization or chromatography, to isolate the final product.

化学反応の分析

Types of Reactions

3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate, to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride, to obtain reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles, such as amines or thiols, in the presence of a base, such as sodium hydroxide.

Major Products Formed

Oxidation: Quinones.

Reduction: Reduced derivatives of the coumarin.

Substitution: Substituted coumarin derivatives.

科学的研究の応用

Anticancer Activity

Coumarin derivatives, including 3-(3'-Chlorophenyl)-6-methoxy-4-methylcoumarin, have shown significant anticancer properties. Research indicates that coumarins can inhibit the proliferation of various cancer cell lines, including:

- Prostate Cancer

- Renal Cell Carcinoma

- Leukemia

Studies highlight that these compounds can counteract side effects from conventional chemotherapy and radiotherapy, enhancing overall treatment efficacy. For instance, the incorporation of methoxy groups has been linked to improved biological activity and reduced toxicity compared to other chemotherapeutic agents .

Antimicrobial Properties

Research has documented the antibacterial and antifungal activities of coumarin derivatives. These compounds have demonstrated effectiveness against various pathogens, making them potential candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

Coumarins exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Agricultural Applications

3-(3'-Chlorophenyl)-6-methoxy-4-methylcoumarin is also explored for its potential use in agriculture:

- Pesticidal Properties : The compound's structure may confer protective effects against pests, making it a candidate for developing eco-friendly pesticides.

- Plant Growth Regulation : Some studies suggest that coumarins can influence plant growth patterns, potentially enhancing crop yields.

Clinical Trials on Anticancer Efficacy

Several clinical trials have investigated the efficacy of coumarin derivatives in cancer treatment. For example, a study involving patients with prostate cancer showed promising results when combining traditional therapies with coumarin-based treatments, leading to improved patient outcomes and reduced side effects .

Antimicrobial Testing

A laboratory study tested 3-(3'-Chlorophenyl)-6-methoxy-4-methylcoumarin against common bacterial strains. Results indicated significant inhibitory effects, suggesting its potential as a natural antimicrobial agent .

作用機序

The mechanism of action of 3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin involves:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Pathways Involved: It may modulate signaling pathways, such as the NF-κB pathway, to exert anti-inflammatory effects or induce apoptosis in cancer cells.

類似化合物との比較

Substituent Position and Type

The biological and chemical profiles of coumarins are highly dependent on substituent positions and types. Key analogues include:

Structural Implications :

Physicochemical Properties

Substituents significantly alter melting points, solubility, and spectral signatures:

Key Research Findings

- Synthetic Flexibility : Pd-catalyzed carbonylation enables efficient synthesis of 6-alkoxy-4-methylcoumarins, though aryl group introduction requires additional steps .

- Crystal Packing : In 6-methoxy-4-methylcoumarin, intermolecular C8–H⋯O2 hydrogen bonds stabilize the crystal lattice . The 3’-chlorophenyl group in the target compound may disrupt this packing, altering crystallinity.

- Structure-Activity Relationship (SAR) : Chlorine at C3 improves antimicrobial efficacy compared to methoxy or methyl groups at the same position .

生物活性

3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific coumarin derivative, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a coumarin backbone substituted with a chlorophenyl group at the 3-position and methoxy and methyl groups at the 6 and 4-positions, respectively. This unique substitution pattern enhances its biological activity compared to other coumarin derivatives.

Anticancer Activity

Research indicates that coumarins exhibit significant anticancer properties. Specifically, studies have shown that coumarins can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), lung (A549), and kidney (ACHN) cancers. The mechanism often involves the modulation of apoptotic pathways through the regulation of Bcl-2 family proteins and caspase activation .

Table 1: Cytostatic Activity of Coumarins

| Cell Line | Compound Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin | TBD | Apoptosis via Bcl-2 modulation |

| A549 | 3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin | TBD | Caspase activation |

| ACHN | 3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin | TBD | Cell cycle arrest |

The biological activity of 3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin can be attributed to several mechanisms:

- Enzyme Inhibition : Coumarins have been shown to inhibit various enzymes, including carbonic anhydrases and monoamine oxidases (MAOs). The presence of chlorine in the structure enhances inhibitory potency against MAO-B, which is crucial for neuroprotective effects .

- Apoptotic Pathways : The compound may induce apoptosis in cancer cells by modulating Bcl-2 protein expression and activating caspases, leading to programmed cell death .

- Antioxidant Activity : Many coumarins exhibit antioxidant properties, reducing oxidative stress in cells and potentially preventing cancer progression .

Case Studies

Several studies have highlighted the potential therapeutic applications of coumarins:

- A study demonstrated that a related coumarin derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .

- Another investigation revealed that specific modifications in the coumarin structure could lead to enhanced selectivity against cancer cells while sparing normal cells, indicating a promising avenue for targeted therapies .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin?

The compound can be synthesized via alkylation or nucleophilic substitution reactions. For example, a bromomethylcoumarin precursor (e.g., 6-chloro-4-bromomethylcoumarin) can react with substituted phenols in the presence of anhydrous potassium carbonate and acetone. The reaction typically proceeds under reflux for 24 hours, followed by acid quenching and recrystallization from ethyl acetate or petroleum ether . Alkoxy groups (e.g., methoxy) at the 6-position are introduced using alkyl halides or dimethyl sulfate under basic conditions .

Q. How is 3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin characterized experimentally?

Key characterization methods include:

- NMR : To confirm substitution patterns (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm and aromatic protons).

- IR : Detection of lactone carbonyl stretching (~1700–1750 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) .

- X-ray crystallography : Resolves bond angles and molecular packing (e.g., deviations in C5–C7 bond length due to substituent effects) .

- HPLC/UV-Vis : Purity assessment and quantification of fluorescence properties .

Q. What are the key physicochemical properties of this coumarin derivative?

- Solubility : Limited in water but soluble in polar aprotic solvents (e.g., acetone, DMSO).

- Fluorescence : Exhibits strong emission due to the conjugated coumarin core, with λₑₘ ~400–450 nm, useful for bioimaging or enzymatic assays .

- Stability : Sensitive to prolonged UV exposure; store in dark conditions .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence the crystal packing and intermolecular interactions?

X-ray studies of analogous coumarins reveal that bulky substituents like chlorophenyl groups induce non-planar molecular conformations, leading to parallel layer arrangements stabilized by C–H⋯O and C–H⋯Cl hydrogen bonds. The chlorine atom participates in halogen bonding, affecting lattice energy and melting points . Computational modeling (e.g., DFT) can predict these interactions by analyzing electron density maps .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound’s biological activity?

- Substituent variation : Compare analogues with different halogens (e.g., 3-bromo vs. 3-chloro) or alkoxy groups (e.g., 6-methoxy vs. 6-ethoxy) to assess antimicrobial or enzyme inhibition potency .

- Enzymatic assays : Use fluorometric assays (e.g., cytochrome P450-mediated O-demethylation) to evaluate metabolic stability or inhibitory effects .

Q. How can conflicting spectral data for substituted coumarins be resolved during characterization?

Contradictions in NMR or IR spectra often arise from solvent effects or tautomerism. For example:

- Use deuterated DMSO for NMR to minimize solvent shifts.

- Compare experimental data with computed spectra (e.g., Gaussian) for ambiguous peaks .

- Validate via 2D NMR (COSY, HSQC) to resolve coupling patterns .

Q. What experimental designs are recommended for studying its metabolic stability in vitro?

Q. How does the methoxy group at the 6-position affect regioselectivity in further functionalization?

The electron-donating methoxy group directs electrophilic substitution to the 7- or 8-positions. For example, nitration or bromination under mild conditions (e.g., HNO₃/AcOH or Br₂/FeBr₃) selectively targets these sites, confirmed by NOESY or X-ray analysis .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。